molecular formula C15H16FN3O6S3 B2947825 methyl 3-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034455-02-0

methyl 3-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2947825
CAS No.: 2034455-02-0
M. Wt: 449.49
InChI Key: KFUMPFPZYWJJCP-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring:

  • A benzo[c][1,2,5]thiadiazole 1,1-dioxide core substituted with a fluorine atom at position 6 and a methyl group at position 2.
  • A sulfamoyl group (-SO₂NH-) linked via a two-carbon ethyl chain to the benzo[c]thiadiazole ring.
  • A thiophene-2-carboxylate moiety esterified with a methyl group at position 3.

Properties

IUPAC Name

methyl 3-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O6S3/c1-18-11-4-3-10(16)9-12(11)19(28(18,23)24)7-6-17-27(21,22)13-5-8-26-14(13)15(20)25-2/h3-5,8-9,17H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUMPFPZYWJJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways. Given its complex structure, it could potentially interact with multiple targets and pathways. The specific pathways affected by this compound and their downstream effects are currently unknown.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules or compounds. The specific influences of these factors on this compound are currently unknown.

Biological Activity

Methyl 3-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring system with a sulfamoyl group and a fluorinated benzo[d]thiadiazole moiety. Its structure can be represented as follows:

C17H18FN3O4S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_3\text{O}_4\text{S}

Key Structural Features

  • Thiadiazole Ring : Known for its biological activity, particularly in antitumor and antimicrobial applications.
  • Sulfamoyl Group : Often associated with antibacterial properties.
  • Fluorination : Enhances metabolic stability and bioactivity.

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit monoamine oxidase (MAO) isoforms, which are critical in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially contributing to antidepressant effects .
  • Cell Growth Modulation : The compound's interaction with retinoic acid receptors indicates a role in cell differentiation and growth regulation. This suggests potential applications in cancer therapy by modulating pathways involved in tumor growth.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity across various assays:

  • MAO Inhibition Assays : The compound showed promising inhibitory effects against MAO-A with an IC50 value indicating substantial potency compared to standard inhibitors like moclobemide .
CompoundIC50 (μM)
Methyl Compound0.060 ± 0.002
Moclobemide0.100 ± 0.005

Case Studies

  • Antimicrobial Activity : In a study examining various thiadiazole derivatives, the methyl compound demonstrated notable antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent .
  • Antitumor Activity : Another study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of apoptotic pathways, indicating its potential as an anticancer drug .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy:

  • Bioavailability : The presence of fluorine enhances the compound's stability and absorption characteristics.
  • Metabolism : Initial findings suggest that the compound undergoes hepatic metabolism, which may influence its therapeutic window.

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects : The 6-fluoro and 3-methyl groups may improve metabolic stability compared to methoxy or ethoxy substituents in metsulfuron/ethametsulfuron .

Comparison with Thiadiazole and Thiophene Derivatives

1,3,4-Thiadiazole Derivatives

Compounds like those in and feature 1,3,4-thiadiazole cores with sulfanyl or carboxamide substituents. For example:

  • N-[3-(Methylsulfanyl)-1-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)propyl]-benzamide exhibits antiviral activity (HIV-1/2 inhibition).
  • N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides are synthesized via cyclization with iodine and triethylamine.

Structural Contrast :

  • The sulfamoyl group in the target compound differs from the thiourea or carboxamide linkages in , which may alter bioavailability and target selectivity.

Thiophene Carboxylates

describes methyl 3-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate (A516528), a sulfonylurea herbicide with a triazine-thiophene scaffold.

Key Distinction :

  • The target compound replaces the triazine with a benzo[c]thiadiazole, likely altering electronic properties (e.g., electron-withdrawing effects) and ALS-binding kinetics .

Structural Characterization

  • Crystallography : Tools like SHELX and Mercury enable precise determination of bond lengths and angles, critical for comparing the benzo[c]thiadiazole’s planarity with triazine or thiophene analogs.
  • Spectroscopy : NMR and HRMS (as in and ) confirm regiochemistry of substituents, such as the 6-fluoro group’s impact on aromatic proton shifts.

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